2-Chloro-4,6-diiodophenol
Overview
Description
2-Chloro-4,6-diiodophenol is an organohalogen compound with the molecular formula C6H3ClI2O It is characterized by the presence of chlorine and iodine atoms attached to a phenol ring
Mechanism of Action
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . .
Pharmacokinetics
Some properties can be inferred from its physicochemical properties The compound has a high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrierIt is an inhibitor of CYP1A2 and CYP2C9, two important enzymes in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-diiodophenol typically involves the halogenation of phenol derivatives. One common method includes the chlorination of 4,6-diiodophenol using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dehalogenated phenols. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles. Reagents like sodium hydroxide or amines are commonly employed in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: Quinones or iodinated phenolic derivatives.
Reduction: Dehalogenated phenols.
Substitution: Phenolic compounds with substituted groups replacing chlorine or iodine.
Scientific Research Applications
2-Chloro-4,6-diiodophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in studies involving halogenated phenols and their biological activities. It may serve as a model compound for understanding the effects of halogenation on phenolic compounds.
Medicine: Research into the potential medicinal properties of halogenated phenols includes their antimicrobial and anticancer activities. This compound may be investigated for such properties.
Industry: The compound can be used in the development of specialty chemicals and materials, including dyes, pigments, and polymers.
Comparison with Similar Compounds
- 2-Chloro-4,6-dibromophenol
- 2-Chloro-4,6-difluorophenol
- 2-Chloro-4,6-diiodoresorcinol
Comparison: 2-Chloro-4,6-diiodophenol is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties compared to other halogenated phenols. The combination of chlorine and iodine allows for unique reactivity patterns and potential applications that differ from compounds with only one type of halogen. For example, 2-Chloro-4,6-dibromophenol may have different reactivity and biological activity due to the presence of bromine instead of iodine.
Properties
IUPAC Name |
2-chloro-4,6-diiodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClI2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNMRWQDRVTTTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClI2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437071 | |
Record name | 2-CHLORO-4,6-DIIODOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15459-49-1 | |
Record name | 2-CHLORO-4,6-DIIODOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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